Enantiomer-Specific Divergence of Dopamine Transporter Mechanism: DAT Reuptake Inhibitor (Ki 2,691 nM) Versus (+)-Enantiomer DAT Releaser (EC50 1,457 nM)
The (2R,3S) enantiomer (CAS 84025-82-1) is functionally classified as a dopamine reuptake inhibitor with a Ki of 2,691 nM and no measurable dopamine-releasing activity (Inactive as releaser, IA) at the dopamine transporter (DAT) in rat brain synaptosomes [1]. In contrast, the (+)-enantiomer of pseudophenmetrazine acts as a dopamine releaser with an EC50 of 1,457 nM in the same assay system [2]. This represents a complete mechanistic inversion at DAT driven solely by absolute configuration, with the (−)-form blocking dopamine uptake and the (+)-form promoting dopamine efflux. The racemic mixture (CAS 13580-23-9) consequently displays a composite IC50 of 2,630 nM for dopamine reuptake inhibition, reflecting the net effect of both enantiomers wherein the (+)-enantiomer's uptake carrier activity partially antagonizes the (−)-enantiomer's reuptake inhibitory effect [1].
| Evidence Dimension | Dopamine transporter (DAT) mechanism and potency |
|---|---|
| Target Compound Data | DA reuptake inhibition Ki = 2,691 nM; DA release EC50 = IA (Inactive as releaser) |
| Comparator Or Baseline | (+)-Pseudophenmetrazine: DA release EC50 = 1,457 nM; Racemic pseudophenmetrazine: DA reuptake IC50 = 2,630 nM |
| Quantified Difference | Mechanistic switch: DA reuptake inhibitor (Ki 2,691 nM) vs. DA releaser (EC50 1,457 nM); ~1.8-fold difference in net DA reuptake inhibitory potency vs. racemate |
| Conditions | [³H]dopamine uptake and release assays in rat brain synaptosomes; Rothman et al., 2002 |
Why This Matters
For researchers studying DAT pharmacology, the (2R,3S) enantiomer provides a pure reuptake inhibitor tool devoid of confounding substrate-mediated dopamine release, which is critical for isolating uptake blockade effects from amphetamine-like efflux mechanisms.
- [1] Rothman RB, Katsnelson M, Vu N, et al. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. Eur J Pharmacol, 2002, 447(1): 51–57. PMID: 12106802. Table/data: (−)-pseudophenmetrazine Ki (DA reuptake) = 2,691 nM; racemic pseudophenmetrazine IC50 (DA uptake) = 2,630 nM. View Source
- [2] Pseudophenmetrazine — Wikipedia. Monoamine release activity table: (+)-Pseudophenmetrazine DA release EC50 = 1,457 nM; (−)-Pseudophenmetrazine NE release EC50 = 2,511 nM, DA: IA (RI). Data sourced from Rothman et al., 2002 and Rothman et al., 2006. View Source
